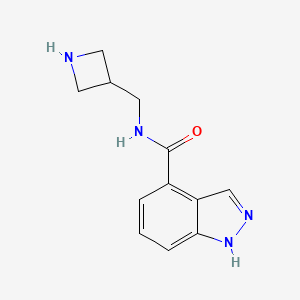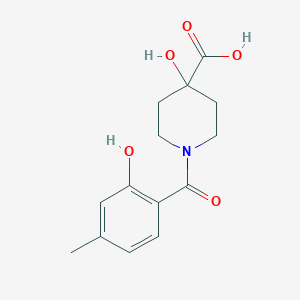
N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide: is a heterocyclic compound that features both azetidine and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide typically involves the following steps:
Formation of Azetidine Derivative: The starting material, azetidin-3-one, is converted to (N-Boc-azetidin-3-ylidene)acetate via a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Indazole Formation: The indazole moiety is introduced through a Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrid is coupled with boronic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Amine derivatives.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or inhibit specific kinases involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-1H-indazole-4-carboxamide
- N-(pyrrolidin-3-ylmethyl)-1H-indazole-4-carboxamide
- N-(piperidin-3-ylmethyl)-1H-indazole-4-carboxamide
Uniqueness
N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(14-6-8-4-13-5-8)9-2-1-3-11-10(9)7-15-16-11/h1-3,7-8,13H,4-6H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJICESLXERHVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CNC(=O)C2=C3C=NNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid](/img/structure/B6661703.png)
![3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid](/img/structure/B6661708.png)
![3-[[2-Methoxy-5-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid](/img/structure/B6661716.png)
![3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid](/img/structure/B6661720.png)
![3-[1-(2-Methoxyphenyl)propan-2-yl-methylcarbamoyl]benzoic acid](/img/structure/B6661725.png)
![3-[[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]carbamoyl]benzoic acid](/img/structure/B6661726.png)
![3-[2-(2,3-Dihydro-1-benzofuran-5-ylcarbamoyl)piperidine-1-carbonyl]benzoic acid](/img/structure/B6661742.png)
![3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid](/img/structure/B6661756.png)
![3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid](/img/structure/B6661761.png)
![4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride](/img/structure/B6661769.png)
![[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6661770.png)
![4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride](/img/structure/B6661775.png)

![3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid](/img/structure/B6661796.png)
